molecular formula C10H17NO2 B591797 4-Morpholinocyclohexanone CAS No. 139025-93-7

4-Morpholinocyclohexanone

Cat. No.: B591797
CAS No.: 139025-93-7
M. Wt: 183.251
InChI Key: XQSZENOTKVEPEU-UHFFFAOYSA-N
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Description

4-Morpholinocyclohexanone is a cyclic amide with the molecular formula C10H17NO2. It has gained attention due to its potential therapeutic and industrial applications. This compound is characterized by a morpholine ring attached to a cyclohexanone moiety, making it a versatile intermediate in organic synthesis .

Scientific Research Applications

4-Morpholinocyclohexanone has a wide range of applications in scientific research:

Safety and Hazards

4-Morpholinocyclohexanone is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Morpholinocyclohexanone can be synthesized through the reaction of cyclohexanone with morpholine in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves heating the mixture in toluene under reflux conditions, allowing the water formed during the reaction to be continuously removed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinocyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Morpholinocyclohexanone involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The morpholine ring and cyclohexanone moiety play crucial roles in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Uniqueness: 4-Morpholinocyclohexanone stands out due to its unique combination of the morpholine ring and cyclohexanone moiety, providing distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various scientific research fields .

Properties

IUPAC Name

4-morpholin-4-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSZENOTKVEPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718273
Record name 4-(Morpholin-4-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139025-93-7
Record name 4-(Morpholin-4-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1 (4.50 g, 19.8 mmol) in THF (100 mL) was added 7 N aqueous HCl (40 mL). The reaction mixture was stirred for 17 h and the reaction was quenched by pouring onto saturated aqueous NaHCO3 (475 mL). The mixture was extracted with ethyl acetate (1×) then CH2Cl2 (3×) and the combined organic extracts dried (MgSO4) and concentrated. The resulting oil was purified by Kugelrohr distillation to give (VII-a) (3.17 g, 87%) as a clear oil; 1H NMR (400 MHz, CDCl3) δ 1.80-1.94 (m, 2H), 1.80-2.10 (m, 2H), 2.30 (m, 1H), 2.45-2.65 (m, 8H), 3.74 (t, J=4.7 Hz, 4H).
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 4-(1,4-dioxa-spiro[4.5]dec-8-yl)-morpholine hydrochloride (6.79 g, 25.7 mmol, as prepared in the previous step) in THF (100 mL) was treated with HCl (38.6 mL, 77.2 mmol, 2M aq) and heated to 80° C. for 4 h. The cooled mixture was treated with satd aq NaHCO3 to pH 7 and extracted with ether (3×250 mL). The combined organic layers were dried over MgSO4 and concentrated in vacuo to afford the title compound (2.22 g, 47%) as a colorless oil. 1H-NMR (CDCl3; 400 MHz): δ 3.78-3.72 (m, 4H), 2.60-2.55 (m, 4H), 2.36-2.25 (m, 2H), 2.09-1.99 (m, 2H), 1.93-1.82 (m, 2H).
Name
4-(1,4-dioxa-spiro[4.5]dec-8-yl)-morpholine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
38.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
47%

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